molecular formula C12H12N2O4 B12859049 (5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione

(5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione

Cat. No.: B12859049
M. Wt: 248.23 g/mol
InChI Key: QWZOWAQJPHWMTR-UITAMQMPSA-N
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Description

(5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a benzylidene group substituted with two methoxy groups at the 2 and 4 positions, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione typically involves the condensation of 2,4-dimethoxybenzaldehyde with imidazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.

    Substitution: The methoxy groups on the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine derivatives.

Scientific Research Applications

(5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione: The parent compound.

    (5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2-thione: A similar compound with a sulfur atom replacing one of the oxygen atoms in the imidazolidine ring.

    (5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2-one: A similar compound with one less oxygen atom in the imidazolidine ring.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzylidene ring and the presence of two oxygen atoms in the imidazolidine ring

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C12H12N2O4/c1-17-8-4-3-7(10(6-8)18-2)5-9-11(15)14-12(16)13-9/h3-6H,1-2H3,(H2,13,14,15,16)/b9-5-

InChI Key

QWZOWAQJPHWMTR-UITAMQMPSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=O)N2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)NC(=O)N2)OC

Origin of Product

United States

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